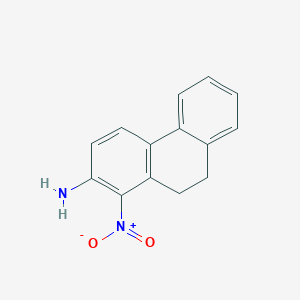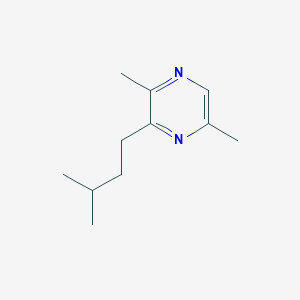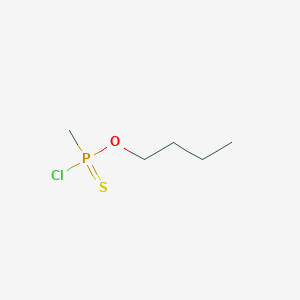
Methylphosphonochloridothioic acid O-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonochloridothioic acid O-butyl ester, also known as OBCMT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. OBCMT is a thionophosphonate compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of Methylphosphonochloridothioic acid O-butyl ester involves the inhibition of AChE activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. Methylphosphonochloridothioic acid O-butyl ester binds to the active site of AChE, preventing it from breaking down acetylcholine. This inhibition of AChE activity leads to an accumulation of acetylcholine in the nerve synapse, which can cause various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methylphosphonochloridothioic acid O-butyl ester are varied and depend on the concentration of the compound and the duration of exposure. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which can lead to an accumulation of acetylcholine in the nerve synapse. This accumulation of acetylcholine can cause various physiological effects, including muscle twitching, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its ability to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester is also relatively easy to synthesize and can be produced in a laboratory setting. However, one limitation of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its potential toxicity. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, including the liver and kidneys, and caution should be taken when handling the compound.
Orientations Futures
There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester. One area of research is the development of new drugs for the treatment of Alzheimer's disease. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which is a hallmark of Alzheimer's disease. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a starting point to develop new drugs that target AChE activity.
Another area of research is the study of the toxic effects of Methylphosphonochloridothioic acid O-butyl ester. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, and further research is needed to determine the extent of these effects. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a model compound to study the toxic effects of thionophosphonate compounds.
Conclusion:
In conclusion, Methylphosphonochloridothioic acid O-butyl ester is a thionophosphonate compound that has numerous applications in scientific research. Methylphosphonochloridothioic acid O-butyl ester can be synthesized relatively easily and has been shown to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester has various biochemical and physiological effects, and caution should be taken when handling the compound due to its potential toxicity. There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester, including the development of new drugs for the treatment of Alzheimer's disease and the study of the toxic effects of thionophosphonate compounds.
Méthodes De Synthèse
The synthesis of Methylphosphonochloridothioic acid O-butyl ester involves the reaction of butyl alcohol with thionyl chloride, followed by the addition of methylphosphonic dichloride. The resulting Methylphosphonochloridothioic acid O-butyl ester is a colorless liquid with a molecular weight of 232.57 g/mol. The synthesis of Methylphosphonochloridothioic acid O-butyl ester is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methylphosphonochloridothioic acid O-butyl ester has numerous applications in scientific research. One of the most significant applications of Methylphosphonochloridothioic acid O-butyl ester is in the study of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity. This inhibition of AChE activity can be used to study the effects of AChE inhibitors on the nervous system and can be used to develop new drugs for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18005-38-4 |
|---|---|
Nom du produit |
Methylphosphonochloridothioic acid O-butyl ester |
Formule moléculaire |
C5H12ClOPS |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
butoxy-chloro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClOPS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3 |
Clé InChI |
RGAHUIUUJNOBEF-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)Cl |
SMILES canonique |
CCCCOP(=S)(C)Cl |
Synonymes |
Methylphosphonochloridothioic acid O-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



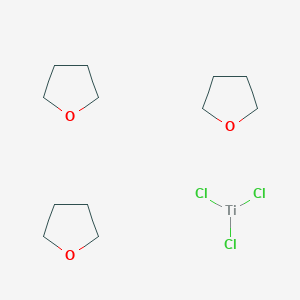
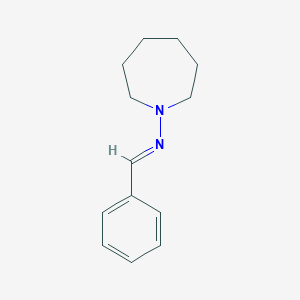
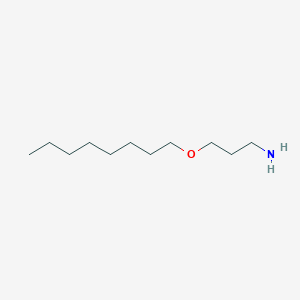
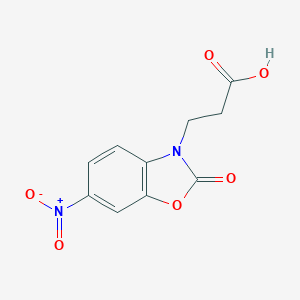

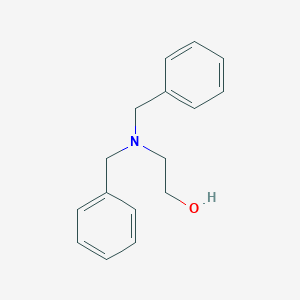


![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
